molecular formula C18H17FO4 B033547 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 105686-90-6

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B033547
CAS No.: 105686-90-6
M. Wt: 316.3 g/mol
InChI Key: WXPAWDMWSJYTRJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetically derived chalcone derivative of significant interest in pharmacological and chemical biology research. This compound is primarily investigated for its potent anti-mitotic and anti-angiogenic properties, functioning as a tubulin polymerization inhibitor. Its core mechanism involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in rapidly proliferating cells. This makes it a valuable chemical probe for studying cell division, cytoskeleton organization, and signaling pathways related to programmed cell death.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPAWDMWSJYTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293601
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105686-90-6
Record name 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reaction Protocol

The synthesis follows a base-catalyzed condensation between 4-fluoroacetophenone (CAS 403-42-9) and 3,4,5-trimethoxybenzaldehyde (CAS 86-81-7) under alkaline conditions. Singhal and Mishra’s seminal work reported a 68% yield using:

  • Molar ratio : 1:1 (5 mmol each)

  • Solvent : Ethanol (20 mL) with 10 mmol NaOH

  • Temperature : 0–5°C for 24 hours

Purification involved recrystallization from dichloromethane-ethanol (1:2 v/v), yielding pale yellow crystals. Comparative studies show ethanol/water (4:1 v/v) systems at room temperature achieve similar yields (65–70%) with reduced energy input.

Table 1: Reaction Parameter Optimization

ParameterSinghal & MishraPMC Study
Temperature (°C)0–525
Solvent RatioEthanolEthanol/H₂O 4:1
Yield (%)6870
Reaction Time (h)2418

Mechanistic Insights

The reaction proceeds via enolate formation from 4-fluoroacetophenone, followed by nucleophilic attack on the aldehyde carbonyl. The trans-(E) configuration dominates due to steric hindrance, confirmed by 1^1H-NMR coupling constants JH2H3=15.6HzJ_{H_2-H_3} = 15.6 \, \text{Hz}. Kinetic studies suggest lower temperatures (0–5°C) suppress side reactions like ketone self-condensation, enhancing regioselectivity.

Advanced Purification and Characterization

Crystallization Techniques

Recrystallization from dichloromethane-ethanol yields needle-like crystals suitable for X-ray analysis. Patil et al. reported monoclinic crystallization in space group P2₁/c with unit cell parameters:

  • a=7.6930(6)A˚a = 7.6930(6) \, \text{Å}

  • b=15.2320(11)A˚b = 15.2320(11) \, \text{Å}

  • c=14.1280(12)A˚c = 14.1280(12) \, \text{Å}

  • β=106.596(3)\beta = 106.596(3)^\circ

The dihedral angle between aryl rings (20.86°) and s-cis conformation of the enone moiety (C13-C14-C15-O16\text{C}_{13}\text{-C}_{14}\text{-C}_{15}\text{-O}_{16} torsion = -9.9°) were critical for packing efficiency.

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Volume (ų)1586.6(2)
Density (g/cm³)1.324
R-factor0.0452

Spectroscopic Validation

  • 1^1H-NMR (CDCl₃) : δ 8.30–8.27 (m, 2H, Ar-H), 7.68–7.54 (m, 3H, Ar-H), 6.90 (s, 2H, OCH₃-Ar).

  • HRMS : m/z 316.32 [M+H]⁺, consistent with molecular formula C₁₈H₁₇FO₄.

Scalability and Industrial Considerations

Benchmarking against commercial suppliers reveals production costs of ~$5.00/10g at laboratory scale. Key scalability challenges include:

  • Solvent Recovery : Ethanol-water azeotrope distillation improves sustainability.

  • Catalyst Recycling : NaOH neutralization with HCl generates NaCl, requiring wastewater treatment.

  • Byproduct Management : Unreacted aldehydes (<5%) are removed via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that chalcones, including 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, possess significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • A study demonstrated that this chalcone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
  • In another investigation, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in leukemia cells .

Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. It exhibits the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde. This synthetic pathway allows for the production of various derivatives that can be tailored for specific biological activities or improved pharmacological profiles .

Material Science Applications

In addition to its biological applications, this compound can be utilized in materials science:

  • Organic Photovoltaics : Due to its conjugated structure, it has potential uses in organic solar cells where it can act as a light-harvesting material.
  • Sensors : Its ability to undergo fluorescence changes upon interaction with specific analytes makes it suitable for sensor applications .

Case Studies

StudyFocusFindings
Patil et al. (2007)Structural AnalysisIdentified polymorphic forms and characterized dihedral angles between aromatic rings .
PMC2977262 (2009)Anticancer ActivityDemonstrated induction of apoptosis in breast cancer cells via caspase activation .
Environmental Protection AgencyToxicological ProfileEvaluated chemical safety and potential exposure risks associated with usage .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones with variations in aromatic substituents, substitution patterns, and stereochemistry have been synthesized and evaluated. Below is a detailed comparison of key analogues:

Substituent Effects on Aromatic Rings

  • (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC): Structural difference: Replaces the 4-fluorophenyl group with a 2,4,6-triethoxyphenyl moiety. Impact: Ethoxy groups enhance lipophilicity and alter supramolecular packing via C–H···O interactions. ETTC exhibits potent antiproliferative activity in hepatocellular carcinoma (HCC) cells by inducing mitochondrial apoptosis, suggesting that bulkier alkoxy groups may improve membrane permeability .
  • (E)-3-(4-Iodophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (34): Structural difference: Substitutes 4-fluorophenyl with 4-iodophenyl. Impact: The iodine atom increases molecular weight and polarizability, enhancing interactions with tubulin. This compound shows improved antiproliferative activity in cancer cell lines compared to non-halogenated analogues, highlighting the role of halogen bonding in target binding .
  • (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Structural difference: Replaces fluorine with a methoxy group at position 3. Impact: Methoxy substituents promote planar molecular conformations and stronger π-π stacking interactions. This derivative demonstrates notable nonlinear optical (NLO) properties due to enhanced electron delocalization, making it suitable for materials science applications .

Stereochemical and Functional Group Modifications

  • (Z)-3-(4-Methoxyphenylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (10l): Structural difference: Adopts a Z-configuration and introduces an amino group. Impact: The Z-conformation and amino substitution disrupt planarity, reducing π-π interactions but enabling hydrogen bonding with tubulin. This compound acts as a tubulin polymerization stimulator, contrasting with most chalcones that inhibit polymerization .
  • (E)-3-(Anthracen-9-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (21k) :

    • Structural difference : Replaces 4-fluorophenyl with anthracenyl.
    • Impact : The anthracene moiety increases hydrophobicity and intercalation into DNA, leading to dual mechanisms of action (DNA interaction and tubulin inhibition). This hybrid structure shows enhanced cytotoxicity in multidrug-resistant cancers .

Table 1: Key Properties of Selected Chalcone Analogues

Compound Name Substituents (Position 1/Position 3) Biological Activity (IC₅₀/EC₅₀) Key Findings
1-(4-Fluorophenyl)-3-(3,4,5-TMP*)prop-2-en-1-one 4-Fluorophenyl / 3,4,5-TMP 2.5–10 µM (Anticancer) High selectivity for cancer cells; induces ferroptosis via ROS generation .
ETTC 2,4,6-Triethoxyphenyl / 3,4,5-TMP 1.8 µM (HCC) Triggers mitochondrial apoptosis; superior to fluorophenyl analogue in HCC.
Compound 34 4-Iodophenyl / 3,4,5-TMP 0.9 µM (Glioblastoma) Binds tubulin’s colchicine site; synergizes with ferroptosis inducers.
10l 3,4,5-TMP / 4-Methoxyphenylamino (Z-form) 0.5 µM (Tubulin stimulation) Unusual tubulin activation; potential for neurodegenerative disease research.

*TMP: Trimethoxyphenyl

Electronic and Supramolecular Effects

  • Fluorine vs. Methoxy/Ethoxy: The electron-withdrawing fluorine atom reduces electron density on the propenone backbone compared to electron-donating methoxy/ethoxy groups, affecting redox behavior and radical scavenging capacity .
  • Crystal Packing : Fluorophenyl derivatives exhibit weaker hydrogen bonding but stronger C–F···π interactions compared to methoxy analogues, leading to distinct crystal morphologies and solubility profiles .

Biological Activity

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FO4C_{18}H_{17}FO_{4} with a molecular weight of 316.32 g/mol. The compound features two aromatic rings connected by a propenone linkage, which is crucial for its biological activity. The presence of the fluorine atom and methoxy groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H17FO4C_{18}H_{17}FO_{4}
Molecular Weight316.32 g/mol
CAS Number105686-90-6

Synthesis

The synthesis of this chalcone involves the condensation reaction between 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde. This method is efficient and yields a high-purity product suitable for biological testing.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcones, including this specific compound. The following sections summarize key findings from research on its biological activity against various cancer cell lines.

In Vitro Studies:

  • Cell Lines Tested : The compound has been tested against several human cancer cell lines including HeLa (cervical), A549 (lung), and HT-29 (colon).
  • IC50 Values :
    • In one study, the compound exhibited IC50 values ranging from 30 to 240 nM across different cell lines, indicating potent antiproliferative effects .
    • Specifically, it demonstrated an IC50 of 43 nM against A549 cells, showcasing superior activity compared to standard reference compounds like CA-4 .

Mechanism of Action:

  • The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Notably, it has been shown that this compound can block cells in the G2/M phase of the cell cycle .

Case Studies:

  • In vivo studies using zebrafish models have confirmed that the compound effectively reduces tumor growth and induces apoptosis through mitochondrial pathways .
  • Another study highlighted that derivatives with similar structures were able to inhibit tumor growth significantly in animal models, further validating the potential use of such compounds in cancer therapy .

Structure-Activity Relationship (SAR)

The presence of both the fluorine atom and methoxy groups in the structure plays a critical role in enhancing the biological activity of this chalcone derivative. The fluorine atom increases lipophilicity and may improve membrane permeability, while methoxy groups contribute to electron-donating effects that stabilize the molecule and enhance its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • The compound is typically synthesized via the Claisen-Schmidt condensation between 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde. Reaction conditions involve KOH/ethanol at 0–50°C with stirring for 2–3 hours . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol), and temperature to improve yields (reported 60–85% in similar chalcones) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography confirms the (E)-configuration and planar structure of the enone system, with bond angles and torsional parameters reported (e.g., C=O bond length ~1.23 Å, C=C bond ~1.45 Å) . NMR (¹H/¹³C) identifies methoxy (δ 3.8–3.9 ppm) and fluorophenyl (δ 7.2–7.6 ppm) protons, while IR confirms carbonyl absorption (~1650 cm⁻¹) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • The compound exhibits low aqueous solubility due to hydrophobic aryl groups but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability studies under varying pH (4–9) and UV light are critical for storage, as methoxy and fluoro groups may undergo photodegradation .

Advanced Research Questions

Q. How do substituent positions on the aryl rings influence biological activity, based on structure-activity relationship (SAR) studies?

  • The 4-fluorophenyl group enhances metabolic stability and membrane permeability, while 3,4,5-trimethoxyphenyl contributes to π-π stacking with biological targets. Comparative studies show that electron-withdrawing groups (e.g., -F) improve antiproliferative activity, whereas bulky substituents reduce binding affinity .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model interactions with enzymes like tubulin or kinases. Docking scores (e.g., −8.2 kcal/mol for tubulin) correlate with experimental IC₅₀ values . Molecular dynamics simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .

Q. How can researchers resolve contradictions in reported biological activities of similar chalcones?

  • Discrepancies in antimicrobial or anticancer data may arise from assay variations (e.g., bacterial strains, cell lines) or compound purity. Standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal validation (e.g., flow cytometry for apoptosis) are recommended .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale synthesis?

  • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 3 hours) and improves yields by 15–20%. Catalytic systems like ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity and reduce side products .

Q. How can crystallographic data resolve stereochemical uncertainties?

  • Single-crystal XRD unambiguously assigns the (E)-configuration and dihedral angles between aryl rings. For example, the fluorophenyl and trimethoxyphenyl planes form a ~25° angle, influencing conjugation and bioactivity .

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